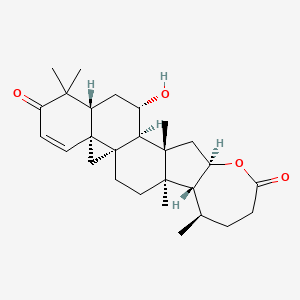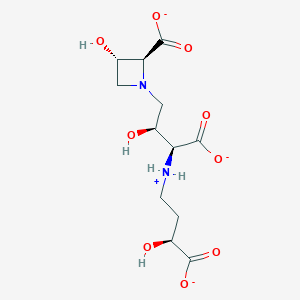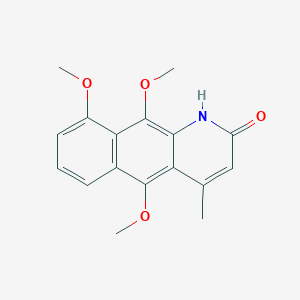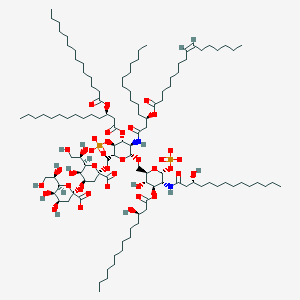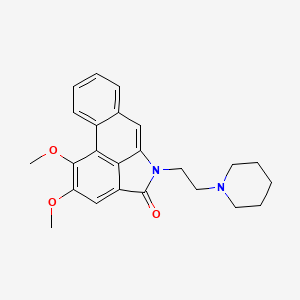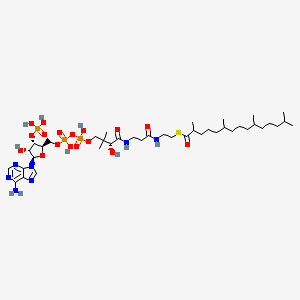
pristanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pristanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pristanic acid. It has a role as a human metabolite. It is a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pristanic acid. It is a conjugate acid of a pristanoyl-CoA(4-).
Scientific Research Applications
Evidence for Pristanoyl-CoA Oxidase Gene in Humans
Researchers have provided evidence for the existence of a pristanoyl-CoA oxidase gene in humans. Although this enzyme appears absent in human tissues, a human liver cDNA encoding a protein with significant amino acid identity to rat pristanoyl-CoA oxidase was isolated. This suggests the gene may be expressed under special conditions or in specialized tissues not yet examined (Vanhooren et al., 1997).
Rat Pristanoyl-CoA Oxidase and Peroxisomal Targeting
In rats, the composite pristanoyl-CoA oxidase cDNA sequence was derived from liver cDNA and RACE PCR fragments. The carboxy-terminal tripeptide of this enzyme functions as a peroxisome-targeting signal. This study contributes to understanding the expression and function of pristanoyl-CoA oxidase in various tissues, including its peroxisomal localization (Vanhooren et al., 1996).
Large-Scale Purification and Characterization
The purification of rat pristanoyl-CoA oxidase was achieved using high concentrations of ethylene glycol, enabling large-scale purification. This study provides insights into the enzyme's molecular mass, flavoprotein nature, and tissue distribution, suggesting it might be rat-specific (Van Veldhoven et al., 1994).
Pristanoyl-CoA Synthetase in Rat Liver
Pristanoyl-CoA synthetase activity was found in various rat liver components, including peroxisomes, mitochondria, and microsomes. This indicates that pristanic acid is activated by the same enzyme that activates long-chain fatty acids (Wanders et al., 1992).
Role of ACOT6 in Phytanic Acid and Pristanic Acid Metabolism
A novel peroxisomal acyl-CoA thioesterase, ACOT6, was identified and is specifically involved in phytanic acid and pristanic acid metabolism in mice. This enzyme is mainly expressed in white adipose tissue and is up-regulated in a PPARα-dependent manner (Westin et al., 2007).
Distinct Identification of Pristanoyl-CoA Oxidase
The identification of pristanoyl-CoA oxidase in rat liver peroxisomes as a distinct enzyme non-inducible by clofibrate offers insights into its unique function in peroxisomal beta-oxidation (Wanders et al., 1992).
Decarboxylation in Phytanic Acid Alpha-Oxidation
The decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver, a critical step in the alpha-oxidation of phytanic acid, was studied, indicating the existence of two pathways for this process (Verhoeven et al., 1997).
properties
CAS RN |
137895-03-5 |
|---|---|
Product Name |
pristanoyl-CoA |
Molecular Formula |
C40H72N7O17P3S |
Molecular Weight |
1048 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethylpentadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26?,27?,28?,29-,32-,33-,34+,38-/m1/s1 |
InChI Key |
XYJPSQPVCBNZHT-TUKYSRJDSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



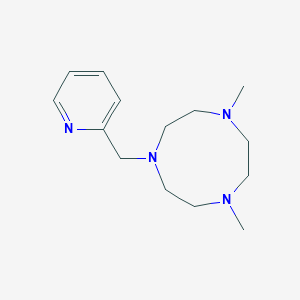

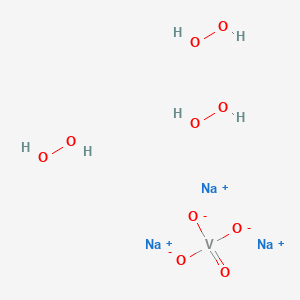
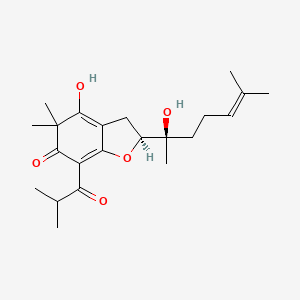
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)
